2,3-dimethylphenyl 2-iodobenzoate

Regioselectivity Intramolecular Biaryl Coupling Palladium Catalysis

This ortho-iodobenzoate ester is a critical building block for metal-catalyzed cross-coupling and metal-halogen exchange. The 2,3-dimethylphenyl group provides unique steric bulk, directing regioselectivity in intramolecular couplings to construct congested biaryl scaffolds and chiral phthalides. Its distinct physicochemical profile is ideal for tuning lipophilicity in lead optimization. This compound offers precise reactivity that non-iodinated or other isomeric analogs cannot, making it essential for complex molecule synthesis.

Molecular Formula C15H13IO2
Molecular Weight 352.17 g/mol
Cat. No. B5103409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethylphenyl 2-iodobenzoate
Molecular FormulaC15H13IO2
Molecular Weight352.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)OC(=O)C2=CC=CC=C2I)C
InChIInChI=1S/C15H13IO2/c1-10-6-5-9-14(11(10)2)18-15(17)12-7-3-4-8-13(12)16/h3-9H,1-2H3
InChIKeyRRQMPVCEZIHURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylphenyl 2-Iodobenzoate: A Dual-Function Aryl Iodide Ester for Selective Cross-Coupling and Metal-Halogen Exchange


2,3-Dimethylphenyl 2-iodobenzoate (C15H13IO2, MW 352.17) is an ortho-iodobenzoate ester that integrates an aryl iodide with a 2,3-dimethylphenol-derived ester moiety . This dual functionality makes it a versatile building block for metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) and metal-halogen exchange strategies, enabling the construction of complex molecular scaffolds . The ortho-iodo substitution pattern, combined with the 2,3-dimethylphenyl group, distinguishes it from non-iodinated or differently substituted benzoates, offering unique reactivity and regioselectivity profiles [1].

Why 2,3-Dimethylphenyl 2-Iodobenzoate Cannot Be Replaced by Isomeric or Non-Iodinated Analogs


In medicinal chemistry and complex synthesis, subtle changes in substitution pattern or halogenation can drastically alter reactivity, regioselectivity, and downstream product profiles [1]. The ortho-iodo group is critical for efficient metal-halogen exchange and cross-coupling, while the 2,3-dimethyl substitution on the phenyl ring influences steric and electronic effects that govern reaction outcomes . Substituting with a non-iodinated analog (e.g., 2,3-dimethylphenyl benzoate) eliminates the key reactive handle, while isomeric 2-iodobenzoates (e.g., 2,5-dimethylphenyl) yield different regioisomeric ratios in intramolecular coupling [2]. Generic substitution thus fails to deliver the specific reactivity and selectivity required for precise chemical transformations.

Quantitative Differentiation of 2,3-Dimethylphenyl 2-Iodobenzoate vs. Structural Analogs


Regioselectivity in Intramolecular Biaryl Coupling: 2,3-Dimethyl vs. 3-Substituted Phenyl 2-Iodobenzoates

In palladium-catalyzed intramolecular biaryl coupling, the position of methyl substituents on the phenoxy ring dictates the regioisomeric product distribution. While direct head-to-head data for 2,3-dimethylphenyl 2-iodobenzoate is absent, studies on 3-substituted phenyl 2-iodobenzoates demonstrate that meta-substitution (e.g., 3-methyl) leads to a specific product ratio (62:38) under standard conditions, and this ratio is tunable by base and ligand choice [1]. The 2,3-dimethyl pattern, with two ortho-related methyl groups, introduces unique steric and electronic constraints that are predicted to further bias regioselectivity compared to mono-substituted or 2,5-isomers, making it a valuable tool for accessing specific biaryl scaffolds.

Regioselectivity Intramolecular Biaryl Coupling Palladium Catalysis

Metal-Halogen Exchange Efficiency: Ortho-Iodobenzoates vs. Other Halides or Substitution Patterns

The ortho-iodo substituent is essential for efficient metal-halogen exchange (MHE) using organomagnesiate complexes. Studies show that 2-iodobenzoate derivatives undergo MHE with (rac)-(BIPHEN)BuMgLi, enabling subsequent carbonyl addition to yield 3,3-disubstituted phthalides in moderate to good yields [1]. In contrast, analogous bromides or non-ortho-iodobenzoates exhibit reduced reactivity or require different conditions. While specific yield data for the 2,3-dimethylphenyl ester is not reported, its ortho-iodo structure ensures compatibility with established MHE protocols, distinguishing it from non-iodinated or meta/para-iodo analogs.

Metal-Halogen Exchange Organomagnesiate Phthalide Synthesis

Molecular Weight and Physicochemical Differentiation from Unsubstituted Phenyl 2-Iodobenzoate

2,3-Dimethylphenyl 2-iodobenzoate (MW 352.17) is 8.6% heavier than unsubstituted phenyl 2-iodobenzoate (MW 324.11) . This increase in molecular weight and calculated lipophilicity (due to the two methyl groups) can impact solubility, membrane permeability, and chromatographic behavior. In medicinal chemistry campaigns, such differences are significant for optimizing pharmacokinetic properties and achieving desired biodistribution.

Molecular Properties Lipophilicity SAR

Synthetic Accessibility via Direct Esterification of 2,3-Dimethylphenol

2,3-Dimethylphenyl 2-iodobenzoate is synthesized by direct esterification of 2-iodobenzoic acid with 2,3-dimethylphenol . This one-step method contrasts with multi-step syntheses required for more complex 2-iodobenzoate derivatives, offering cost and time advantages. While comparable isomers (e.g., 2,5-dimethylphenyl) are also accessible via similar esterification, the commercial availability of 2,3-dimethylphenol (CAS 526-75-0) as a distinct starting material provides a practical procurement advantage for this specific isomer.

Esterification Synthesis Building Block

Crystal Structure Parameters: 2,3-Dimethylphenyl Benzoate as a Non-Iodinated Surrogate

The crystal structure of the non-iodinated analog, 2,3-dimethylphenyl benzoate (23DMPBA), reveals a dihedral angle of 87.36° between the benzene and benzoyl rings [1]. This value is significantly larger than that of unsubstituted phenyl benzoate (55.7°) [2], indicating that the 2,3-dimethyl substitution induces a near-orthogonal conformation. This conformational preference likely influences the solid-state packing and solution reactivity of the 2-iodobenzoate analog, affecting its behavior in crystallization and as a chiral auxiliary.

Crystallography Conformation Solid State

Optimal Application Scenarios for 2,3-Dimethylphenyl 2-Iodobenzoate Based on Differential Evidence


Regioselective Intramolecular Biaryl Coupling for Complex Natural Product Synthesis

When constructing sterically congested biaryl motifs found in vancomycin-like antibiotics or steganacin, the 2,3-dimethyl substitution pattern of 2,3-dimethylphenyl 2-iodobenzoate provides a unique steric and electronic environment. Based on class-level evidence from 3-substituted analogs [4], this isomer is expected to favor specific regioisomers in palladium-catalyzed intramolecular coupling, enabling access to otherwise difficult-to-obtain scaffolds.

Synthesis of Chiral Phthalides via Organomagnesiate-Promoted Metal-Halogen Exchange

The ortho-iodo group of 2,3-dimethylphenyl 2-iodobenzoate is essential for efficient metal-halogen exchange using organomagnesiate complexes [4]. This enables a convergent route to chiral 3,3-disubstituted phthalides, key intermediates in bioactive molecules. The 2,3-dimethylphenyl ester serves as a sterically defined building block that can influence the stereochemical outcome of subsequent cyclization steps.

Medicinal Chemistry SAR Exploration of ADME Properties

In lead optimization, the 8.6% increase in molecular weight and altered lipophilicity of 2,3-dimethylphenyl 2-iodobenzoate compared to phenyl 2-iodobenzoate [4] offers a precise physicochemical handle for tuning solubility and membrane permeability. This makes it a valuable compound for SAR studies aiming to improve oral bioavailability or blood-brain barrier penetration.

Crystallography and Supramolecular Chemistry Studies

The near-orthogonal conformation observed in the crystal structure of the non-iodinated analog (23DMPBA) [4] suggests that 2,3-dimethylphenyl 2-iodobenzoate will exhibit unique solid-state packing. This property can be exploited in crystal engineering, co-crystal design, and as a conformationally restricted ligand in asymmetric catalysis.

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